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Compound of Interest

Compound Name: 4-Octadecylphenol

Cat. No.: B1598592 Get Quote

Introduction
4-Octadecylphenol is a long-chain alkylphenol (LCAP), a class of organic compounds

synthesized through the alkylation of phenols.[1] These molecules are characterized by a

hydrophilic phenol head and a long, hydrophobic alkyl tail, rendering them useful as precursors

for non-ionic surfactants, antioxidants in polymers and oils, and components in phenolic resins.

[1] Given their widespread industrial application and environmental presence, rigorous

analytical characterization is paramount for quality control, structural verification, and

toxicological assessment.

This technical guide provides an in-depth analysis of the core spectroscopic data for 4-
Octadecylphenol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented

herein are grounded in established principles and are designed to provide researchers,

scientists, and drug development professionals with a practical framework for the

comprehensive analysis of this compound. We will explore not just the data itself, but the

causal relationships between the molecular structure and its spectral output, a cornerstone of

robust scientific inquiry.

Molecular Structure and Spectroscopic Overview
The structure of 4-Octadecylphenol consists of a phenol ring substituted at the para-position

(position 4) with an eighteen-carbon alkyl chain (octadecyl group). This specific arrangement

dictates a predictable and distinct pattern across various spectroscopic techniques.
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Figure 1: Chemical Structure of 4-Octadecylphenol.

The following sections will detail the expected spectral data based on this structure, supported

by representative data from analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of

organic molecules. For 4-Octadecylphenol, both ¹H and ¹³C NMR provide definitive

confirmation of the substitution pattern and the integrity of the alkyl chain.

¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show four distinct regions corresponding to the phenolic

hydroxyl proton, the aromatic protons, the benzylic protons (CH₂ adjacent to the ring), and the

aliphatic protons of the long alkyl chain.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Rationale

Phenolic OH ~4.5 - 5.5 Broad Singlet 1H

The acidic

proton's signal is

often broad due

to hydrogen

bonding and

exchange. Its

chemical shift is

highly dependent

on solvent and

concentration.

Aromatic H (H-2,

H-6)
~7.05 Doublet 2H

These protons

are ortho to the

alkyl group and

meta to the

hydroxyl group.

They appear as

a doublet due to

coupling with H-3

and H-5.

Aromatic H (H-3,

H-5)
~6.75 Doublet 2H

These protons

are ortho to the

hydroxyl group,

which is strongly

electron-

donating,

causing an

upfield shift.

They appear as

a doublet due to

coupling with H-2

and H-6.[2]
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Benzylic CH₂ ~2.55 Triplet 2H

These protons

are deshielded

by the aromatic

ring. The signal

is split into a

triplet by the

adjacent CH₂

group in the alkyl

chain.

Methylene Chain

(CH₂)n
~1.26 Multiplet (Broad) 30H

The protons of

the long

methylene chain

are chemically

similar and

overlap, creating

a large, broad

signal.

Terminal CH₃ ~0.88 Triplet 3H

The terminal

methyl group is

the most

shielded,

appearing

furthest upfield. It

is split into a

triplet by the

adjacent CH₂

group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data, providing a count of unique carbon

atoms and information about their chemical environment.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale

C-1 (C-OH) ~154

The carbon attached to the

strongly electronegative

oxygen atom is highly

deshielded.[2]

C-4 (C-Alkyl) ~133
The quaternary carbon bearing

the alkyl chain.

C-3, C-5 ~129
Aromatic carbons ortho to the

hydroxyl group.

C-2, C-6 ~116

Aromatic carbons meta to the

hydroxyl group, shielded by its

electron-donating effect.[2]

Benzylic CH₂ ~35
The carbon directly attached to

the aromatic ring.

Methylene Chain (CH₂)n ~29 - 32

A series of closely spaced

signals for the carbons of the

long alkyl chain.

Terminal CH₃ ~14

The terminal methyl carbon is

the most shielded, appearing

furthest upfield.

Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Octadecylphenol.

Methodology:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the 4-Octadecylphenol sample.
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Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in

a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for

alkylphenols and its single, well-defined residual solvent peak.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

Instrument Setup (400 MHz Spectrometer):

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical

peaks. A half-height linewidth of <0.5 Hz for the TMS signal is considered acceptable.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm for

¹H, 0-160 ppm for ¹³C).

¹H NMR Acquisition:

Pulse Angle: 30-45 degrees.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

carbon.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine proton ratios.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Octadecylphenol is dominated by features of the phenol

group and the long aliphatic chain.
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Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Appearance Significance

O-H Stretch 3200 - 3550 Strong, Broad

The broadness is a

definitive indicator of

intermolecular

hydrogen bonding, a

key feature of

phenols.[3]

Aromatic C-H Stretch 3000 - 3100 Medium, Sharp

Confirms the

presence of the

aromatic ring.

Aliphatic C-H Stretch 2850 - 2960 Strong, Sharp

Indicates the

presence of the long

C₁₈H₃₇ alkyl chain.

Aromatic C=C Stretch 1500 - 1600 Medium

These absorptions are

characteristic of the

benzene ring

vibrations.

C-O Stretch ~1220 Strong

The position of this

stretch helps

distinguish phenols

from aliphatic

alcohols.[3]

Out-of-Plane C-H

Bend
~830 Strong

This absorption is

highly diagnostic for

1,4-disubstituted

(para) benzene rings.

A similar band is

reported for a mixture

of octadecylphenols.

[4]

Experimental Protocol: IR Data Acquisition
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Objective: To obtain a clear IR spectrum identifying the key functional groups of 4-
Octadecylphenol.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background

spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum

to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

Sample Application:

Place a small amount of the solid 4-Octadecylphenol sample directly onto the ATR

crystal.

Apply pressure using the built-in clamp to ensure firm and even contact between the

sample and the crystal. Good contact is essential for a high-quality spectrum.

Data Acquisition:

Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

The resulting spectrum (transmittance vs. wavenumber) is analyzed by identifying the

positions and shapes of the absorption bands and assigning them to specific molecular

vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural

information through the analysis of its fragmentation patterns. For alkylphenols, electron

ionization (EI) is a common technique that induces reproducible fragmentation.

Expected Data:
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Molecular Ion (M⁺): The molecular formula of 4-Octadecylphenol is C₂₄H₄₂O. The expected

nominal mass of the molecular ion is m/z 346. The presence of this peak confirms the

molecular weight.

Base Peak: For 4-alkylphenols, the most characteristic fragmentation is the benzylic

cleavage, where the bond between the first and second carbon of the alkyl chain breaks.

This results in the formation of a highly stable hydroxytropylium ion or a related benzyl

cation. This fragment is consistently observed as the base peak (most intense peak) in the

spectrum.

Key Fragment:m/z 107. This fragment corresponds to [HOC₆H₄CH₂]⁺ and is the hallmark

of a para-alkylphenol. Its high intensity is a direct consequence of the stability of the

benzyl cation. Data from analogues like 4-dodecylphenol show this characteristic

fragmentation.[5][6]

Figure 3: Characteristic benzylic fragmentation of 4-Octadecylphenol.

Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally

stable compounds like 4-Octadecylphenol.

Objective: To confirm the molecular weight and fragmentation pattern of 4-Octadecylphenol.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as

dichloromethane or hexane.

GC Separation:

Injector: Split/splitless injector at 280 °C. Inject 1 µL of the sample.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

suitable. The non-polar phase separates compounds primarily by boiling point.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and

hold for 10 minutes. This temperature program ensures the elution of the high-boiling-point

analyte.

MS Detection:

Interface Temperature: 280 °C.

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures

reproducible fragmentation patterns that can be compared to library data.

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-500.

Data Analysis:

Examine the total ion chromatogram (TIC) to find the retention time of the compound.

Extract the mass spectrum corresponding to the chromatographic peak.

Identify the molecular ion peak and the base peak, and assign structures to major

fragment ions.

Conclusion
The spectroscopic characterization of 4-Octadecylphenol is a straightforward process when

guided by a foundational understanding of its molecular structure. The NMR spectra provide an

unambiguous map of the proton and carbon skeleton, confirming the para-substitution. The IR

spectrum rapidly identifies the key phenolic and aliphatic functional groups, with the O-H

stretch and out-of-plane bending being particularly diagnostic. Finally, mass spectrometry

confirms the molecular weight and reveals a characteristic benzylic cleavage pattern, resulting

in a dominant fragment at m/z 107. Together, these three techniques provide a comprehensive

and self-validating analytical profile essential for the confident identification and quality

assessment of 4-Octadecylphenol in research and industrial settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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